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Compound of Interest

Compound Name: CNX-2006

Cat. No.: B611981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence

of acquired resistance to early-generation Epidermal Growth Factor Receptor (EGFR) tyrosine

kinase inhibitors (TKIs) has necessitated the development of novel, more selective agents.

CNX-2006 is a next-generation, irreversible EGFR inhibitor designed to address this challenge,

particularly the common T790M resistance mutation. This guide provides a comparative

analysis of the preclinical cross-reactivity profile of CNX-2006 against other notable EGFR

T790M inhibitors, osimertinib and rociletinib, supported by available experimental data.

Executive Summary
CNX-2006 demonstrates potent and selective inhibition of EGFR mutations, including the

T790M resistance mutation, while exhibiting significantly lower activity against wild-type (WT)

EGFR. This profile suggests a potentially wider therapeutic window compared to earlier

generation TKIs. Preclinical data indicates that CNX-2006's selectivity for mutant EGFR is a

key differentiator. While direct head-to-head kinase panel data with osimertinib and rociletinib is

limited in the public domain, this guide compiles available preclinical data to offer a

comparative perspective on their cross-reactivity and potency.

Kinase Inhibition Profile and Cross-Reactivity
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its

efficacy and potential off-target effects. While the complete kinase inhibition panel data for
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CNX-2006 is not publicly available in detail, existing data highlights its selectivity for mutant

forms of EGFR over the wild-type receptor.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of EGFR T790M Inhibitors

Target
CNX-2006 (IC50,
nM)

Osimertinib (IC50,
nM)

Rociletinib (CO-
1686) (Ki, nM)

EGFR L858R/T790M < 20[1] ~5[2] 21.5[3][4]

EGFR ex19del/T790M Data not available ~17 Data not available

EGFR (WT)
> 1000-fold selectivity

vs T790M[1]
~200 303.3[3][4]

Other Kinases
Weak inhibition of

other kinases noted[5]

Data available in

broader panels

Weak inhibition of

FAK, CHK2, ERBB4,

JAK3[5]

Note: Data is compiled from various preclinical studies and may not be directly comparable due

to different assay conditions. IC50 values represent the concentration of a drug that is required

for 50% inhibition in vitro, while Ki represents the inhibition constant.

Cellular Activity in NSCLC Models
The in vitro potency of CNX-2006 has been evaluated in various NSCLC cell lines harboring

different EGFR mutations.

Table 2: Cellular Proliferation Inhibition (GI50 in nM) in EGFR-Mutant NSCLC Cell Lines
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Cell Line (EGFR
Status)

CNX-2006 Osimertinib Rociletinib

H1975

(L858R/T790M)

Potent activity

reported
~5[2] 100-140

PC-9 (del E746-A750)
Potent activity

reported
~23[2] Data not available

PC-9/ER (Acquired

T790M)

Potent activity

reported
~166[2] Data not available

Experimental Protocols
In Vitro Kinase Inhibition Assay (Illustrative Protocol)
This protocol outlines a general method for determining the in vitro potency of an inhibitor

against EGFR.

Objective: To determine the IC50 value of a test compound against wild-type and mutant EGFR

kinases.

Materials:

Recombinant human EGFR kinase domains (WT, L858R/T790M, etc.)

ATP (Adenosine triphosphate)

Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT, pH 7.4)

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

Test compound (e.g., CNX-2006) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well plates

Workflow Diagram:
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Preparation

Kinase Reaction Detection & Analysis

Prepare serial dilutions
of test compound

Add compound and
kinase/substrate mix to plate

Prepare kinase/substrate
master mix

Initiate reaction with ATP Incubate at room temperature Stop reaction and
detect signal (e.g., luminescence) Calculate IC50 values

Cell Culture Compound Treatment Viability Assessment

Seed cells in
96-well plates Allow cells to adhere Add serial dilutions

of test compound Incubate for 72 hours Add CellTiter-Glo® reagent Measure luminescence Calculate GI50 values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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